Ethyl (2-chlorobenzoyl)acetate
Overview
Description
Ethyl (2-chlorobenzoyl)acetate is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158136. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Production and Application in Microbiology : Ethyl acetate is widely used in the food, beverage, and solvent industries. Its production currently relies on unsustainable, energy-intensive processes based on natural gas and crude oil. Microbial synthesis of ethyl acetate from biomass-derived sugars is a sustainable alternative, with bio-catalyzing ethanol and acetic acid using lipases or metabolic engineering in yeasts being potential methods for production (Zhang et al., 2020).
Green Chemistry in Polymer Synthesis : Ethyl acetate serves as a greener solvent alternative in the polymerization of certain chemicals. For instance, it is used in the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx), a polymer with significant biomedical applications, offering environmental benefits and pharmaceutical compliance (Vergaelen et al., 2020).
Role in Drug Metabolism Studies : Ethyl (2-chlorobenzoyl)acetate is used in the synthesis of metabolites for various drugs. For example, it is involved in synthesizing a major metabolite of zomepirac sodium, a nonsteroidal anti-inflammatory drug (Anderson & Carson, 1980).
Solubility Studies in Pharmaceutical Development : It has been used in studies to determine the solubility of various pharmaceutical compounds in organic solvents. This is crucial for the development of drugs and understanding their behavior in different solvents (Watterson et al., 2014).
Chemical Synthesis : this compound is employed in various chemical synthesis processes. For instance, it is used in the synthesis of peptides and esters, showcasing its versatility as a chemical reagent (Chandra et al., 2018).
Application in Rubber Industry : It finds application in the rubber industry, particularly in the treatment of rubber to improve adhesion properties (Romero-Sánchez et al., 2000).
Biotechnological Production in Yeasts : The ability of yeasts to produce ethyl acetate has been studied for large-scale ester production from renewable materials, indicating its potential in biotechnological applications (Löser et al., 2014).
Clinical Microbiology : In clinical microbiology, ethyl acetate is used as a substitute solvent for diethyl ether in sedimentation techniques, providing a safer and equally effective alternative (Young et al., 1979).
Green Chemistry in Drug Synthesis : this compound is involved in green chemistry approaches, such as in the Suzuki coupling reactions for synthesizing biaryls with anti-arthritic potential (Costa et al., 2012).
Biodiesel Production : It is explored as an acyl acceptor for lipase-catalyzed biodiesel production from vegetable oils, demonstrating its utility in renewable energy production (Modi et al., 2007).
Safety and Hazards
Future Directions
While specific future directions for Ethyl (2-chlorobenzoyl)acetate are not mentioned in the search results, its potential uses in proteomics research and as a reactant in various chemical reactions suggest that it may have applications in the development of new biochemical research methods and synthesis processes.
Mechanism of Action
Target of Action
Ethyl (2-chlorobenzoyl)acetate is a chemical compound with the linear formula ClC6H4COCH2CO2C2H5 It’s known that it can be used to synthesize other compounds , which suggests that it may interact with various molecular targets depending on the specific context of its use.
Mode of Action
It has been used as a reactant in several chemical reactions, including cerium ammonium nitrate-mediated oxidative coupling, hydrosilylation reactions, and the preparation of diaryl-substituted pyrazoles . These reactions suggest that the compound can interact with its targets to induce chemical changes.
Biochemical Pathways
Given its use in various chemical reactions , it’s likely that it can influence multiple pathways depending on the specific context of its use.
Pharmacokinetics
Its physical properties such as its boiling point (221-222 °c) and density (1206 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that it can be used to synthesize other compounds , suggesting that its action can result in the formation of new chemical entities.
Properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFBNTUSDQSFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303394 | |
Record name | Ethyl (2-chlorobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19112-35-7 | |
Record name | Ethyl 2-chloro-β-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19112-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 158136 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019112357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19112-35-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (2-chlorobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, 2-chloro-β-oxo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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